N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9(14-16-10(2)17-18-14)15-13-7-6-11-4-3-5-12(11)8-13/h6-9,15H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIUMVWOSHBFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Medicine: Oxadiazole derivatives have shown potential as anticancer, antiviral, and antibacterial agents. They are being explored for their ability to inhibit specific enzymes and pathways involved in disease progression.
Agriculture: The compound has been studied for its nematicidal activity, showing effectiveness against plant-parasitic nematodes.
Materials Science: Oxadiazole derivatives are used in the development of energetic materials and ionic salts.
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . Molecular docking studies have indicated that the compound binds effectively to the active site of SDH, disrupting its function and leading to the accumulation of reactive oxygen species (ROS) and other metabolic disturbances .
Comparison with Similar Compounds
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-inden-5-amine can be compared with other oxadiazole derivatives such as:
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
These compounds share similar structural features but differ in their specific functional groups and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
